ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and carboxylate groups, as well as a piperidine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which is then further functionalized to introduce the pyridin-2-ylmethyl and 3-methoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethyl piperidine-4-carboxylate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Lacks the pyridin-2-ylmethyl and 3-methoxyphenyl groups, resulting in different biological activities.
Ethyl 1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione: Contains a pyran ring instead of a piperidine ring, leading to distinct chemical properties.
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-4-36-28(34)20-11-14-30(15-12-20)26(21-8-7-10-23(17-21)35-3)25-24(32)16-19(2)31(27(25)33)18-22-9-5-6-13-29-22/h5-10,13,16-17,20,26,32H,4,11-12,14-15,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQILKWOMKAZIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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